6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER

説明

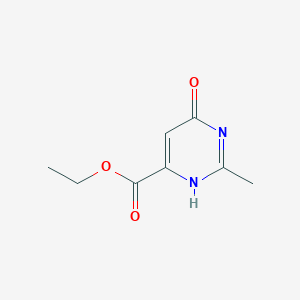

6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester (C₉H₁₂N₂O₃) is a pyrimidine derivative featuring a hydroxy group at position 6, a methyl group at position 2, and an ethyl ester-linked acetic acid moiety at position 4. Pyrimidines are heterocyclic aromatic systems with diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structural features, such as hydrogen-bonding capability (via the hydroxy group) and lipophilicity (via the ethyl ester), make it a subject of interest for comparative studies with similar molecules .

特性

CAS番号 |

159326-53-1 |

|---|---|

分子式 |

C8H10N2O3 |

分子量 |

182.18 g/mol |

IUPAC名 |

ethyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-7(11)10-5(2)9-6/h4H,3H2,1-2H3,(H,9,10,11) |

InChIキー |

YPCJSMHWIKJHAW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

異性体SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

正規SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methylpyrimidine-4-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

化学反応の分析

Types of Reactions

6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-2-methylpyrimidine-4-acetic acid ethyl ester.

Reduction: Formation of 6-hydroxy-2-methylpyrimidine-4-acetic acid.

Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

科学的研究の応用

6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.

作用機序

The mechanism of action of 6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit DNA synthesis by targeting pyrimidine biosynthesis pathways, leading to antimicrobial or anticancer effects. The exact mechanism would depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- This property influences solubility and crystal packing .

- Lipophilicity : The ethyl ester group in the target compound increases lipophilicity compared to methyl esters (e.g., ) but less than thioesters (e.g., ).

- Aromaticity vs. Saturation: Tetrahydropyrimidine () and dihydrothieno-pyrimidine () exhibit reduced aromaticity, affecting electronic properties and stability.

Physicochemical and Reactivity Comparisons

Solubility and Polarity

- The target compound’s hydroxy group improves water solubility relative to non-polar analogs like and .

Reactivity

- Thioesters () are more nucleophilic than esters, making them reactive in substitution reactions.

- The oxo group in and may participate in keto-enol tautomerism, influencing redox behavior.

Hydrogen Bonding and Crystal Packing

Computational and Theoretical Insights

- Density-functional theory (DFT) studies (e.g., ) predict that exact-exchange terms improve thermochemical accuracy for pyrimidine derivatives, aiding in stability comparisons.

- Graph-based similarity analysis () highlights the target compound’s alignment with pyrimidine databases, suggesting utility in drug discovery pipelines.

生物活性

6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester (CAS No. 159326-53-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a pyrimidine ring with hydroxyl and acetic acid functionalities, suggests a range of possible interactions within biological systems.

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.18 g/mol

- CAS Number : 159326-53-1

Antimicrobial Activity

Recent studies indicate that derivatives of pyrimidine compounds, including this compound, exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting that this compound may possess similar activity due to structural analogies.

Cytotoxicity and Anti-Cancer Potential

Research has demonstrated that pyrimidine derivatives can have selective cytotoxic effects on cancer cell lines. A study focusing on the biological evaluation of various pyrimidine-based compounds reported significant cytotoxicity against T-lymphoblastic cell lines with IC50 values in the nanomolar range. Although specific data on this compound is limited, the structural similarities to other active compounds suggest potential anti-cancer properties.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with specific structural features. The presence of hydroxyl groups and ethyl esters has been linked to enhanced solubility and bioavailability, which are crucial for effective interaction with biological targets. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 6-Hydroxy-2-methyl-pyrimidine | Antimicrobial | Not specified | Various bacterial strains |

| Pyrimidine derivative A | Cytotoxicity in T-cell lines | 0.021 - 0.022 | Human PNP |

| Pyrimidine derivative B | Selective against cancer cells | 9 nM | T-lymphoblastic cell lines |

Case Studies

-

Antimicrobial Activity Study :

In a comparative study of various pyrimidine derivatives, researchers found that modifications in the hydroxyl and acetic acid groups significantly influenced antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. While direct data on this compound was not provided, the findings underscore the potential for similar activity. -

Cytotoxicity Evaluation :

A study investigating the cytotoxic effects of several pyrimidine compounds on human cancer cell lines revealed that certain substitutions led to enhanced potency against leukemia cells. The results indicated that compounds with similar functional groups as this compound could exhibit comparable or improved efficacy.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。